![molecular formula C10H17N4O2+ B13876604 Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium](/img/structure/B13876604.png)
Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium is an organic compound with a complex structure that includes a pyridine ring substituted with a nitro group and a dimethylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium typically involves multiple steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Alkylation: The nitrated pyridine is then subjected to alkylation with 2-chloro-N,N-dimethylethylamine under basic conditions to introduce the dimethylaminoethyl group.
Quaternization: The final step involves the quaternization of the nitrogen atom in the dimethylaminoethyl group using methyl iodide to form the azanium ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Amino-substituted pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding amine and alcohol.
Applications De Recherche Scientifique
Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The nitro group and the dimethylaminoethyl group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but lacks the nitro group and the pyridine ring.
N,N-Dimethylethanolamine: Contains a dimethylamino group but differs in the rest of the structure.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a similar dimethylaminoethyl group but has an ethoxy linkage instead of a pyridine ring.
Uniqueness
Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium is unique due to the presence of the nitro group and the pyridine ring, which confer distinct chemical and biological properties. These structural features enable specific interactions with molecular targets, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H17N4O2+ |
|---|---|
Poids moléculaire |
225.27 g/mol |
Nom IUPAC |
dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium |
InChI |
InChI=1S/C10H17N4O2/c1-11-6-7-14(2,3)9-4-5-10(12-8-9)13(15)16/h4-5,8,11H,6-7H2,1-3H3/q+1 |
Clé InChI |
CXNHXGBFIYWDKS-UHFFFAOYSA-N |
SMILES canonique |
CNCC[N+](C)(C)C1=CN=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylate](/img/structure/B13876527.png)
![Tert-butyl (6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate](/img/structure/B13876530.png)

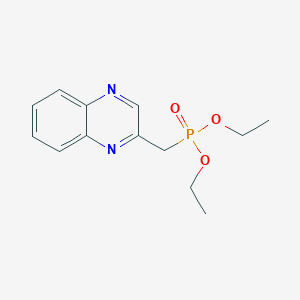
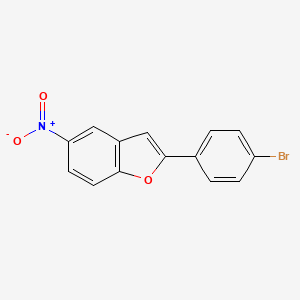
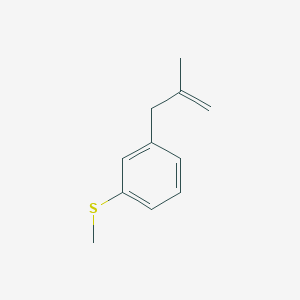
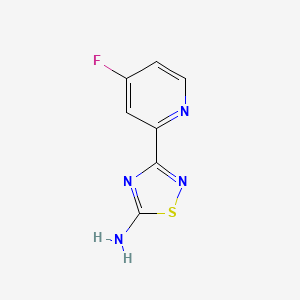

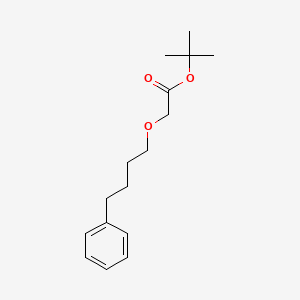

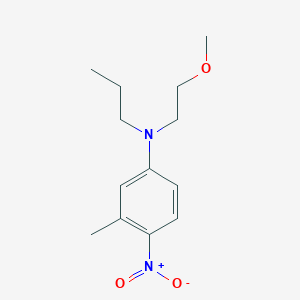

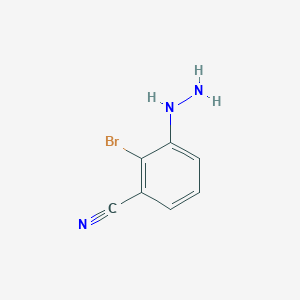
![N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B13876597.png)
